molecular formula C24H24N2O4 B11130250 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11130250
M. Wt: 404.5 g/mol
InChI Key: NBLGOUKSHUOQCZ-UHFFFAOYSA-N
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Description

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features both indole and benzazepine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Benzazepines, on the other hand, are known for their psychoactive and therapeutic effects. The combination of these two structures in a single molecule makes this compound particularly interesting for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting with the preparation of the indole and benzazepine precursors. One common method involves the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which are then coupled with benzazepine derivatives under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various quinone derivatives.

    Reduction: The carbonyl group in the benzazepine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinone derivatives, while reduction of the benzazepine carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors, including serotonin and dopamine receptors, which are involved in mood regulation and neurological function . The benzazepine ring can modulate the activity of various enzymes and ion channels, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety, are known for their biological activities.

    Benzazepine Derivatives: Compounds like diazepam and lorazepam, which contain the benzazepine ring, are known for their psychoactive and therapeutic effects.

Uniqueness

What sets 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is the combination of both indole and benzazepine moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities and therapeutic applications.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

3-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C24H24N2O4/c1-15-24(18-7-5-6-8-19(18)25(15)2)20(27)14-26-10-9-16-11-21(29-3)22(30-4)12-17(16)13-23(26)28/h5-12H,13-14H2,1-4H3

InChI Key

NBLGOUKSHUOQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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